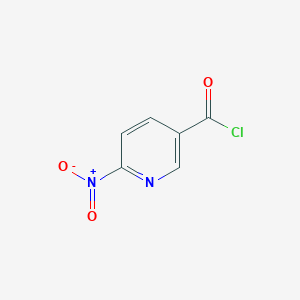

6-Nitronicotinoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

60780-82-7 |

|---|---|

Molecular Formula |

C6H3ClN2O3 |

Molecular Weight |

186.55 g/mol |

IUPAC Name |

6-nitropyridine-3-carbonyl chloride |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H |

InChI Key |

XGDAWVFFTNPNOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitronicotinoyl Chloride

Precursor Synthesis Pathways

The journey to 6-Nitronicotinoyl chloride begins with the synthesis of its immediate precursor, 6-chloro-5-nitronicotinic acid. This process itself involves the strategic introduction of both a nitro group and a chlorine atom onto a pyridine (B92270) ring system.

Derivatization of Nicotinic Acid to 5-Nitronicotinic Acid

The initial step in the synthesis of the target compound's precursors often involves the nitration of a nicotinic acid derivative. One common pathway starts with the nitration of 6-hydroxynicotinic acid. This reaction is typically achieved by treating 6-hydroxynicotinic acid with fuming nitric acid. The reaction mixture is carefully heated to introduce a nitro group at the 5-position of the pyridine ring, yielding 6-hydroxy-5-nitronicotinic acid.

Alternatively, 5-nitronicotinic acid can be prepared through the direct nitration of nicotinic acid. This method employs a mixture of concentrated nitric acid and sulfuric acid to facilitate the electrophilic substitution of a nitro group onto the pyridine ring. smolecule.comlibretexts.org

Halogenation Strategies for 6-Chloro-5-nitronicotinic Acid

With the nitro group in place, the subsequent key transformation is the introduction of a chlorine atom at the 6-position. Starting from 6-hydroxy-5-nitronicotinic acid, the hydroxyl group can be substituted with a chlorine atom. This is commonly achieved by heating the substrate with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This halogenation step is crucial for forming the 6-chloro-5-nitronicotinic acid backbone.

Another approach involves the treatment of 5-nitronicotinic acid with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to directly yield 6-chloro-5-nitronicotinic acid. smolecule.com

Table 1: Selected Precursor Synthesis Reactions

| Starting Material | Reagents | Product |

| 6-Hydroxynicotinic Acid | Fuming Nitric Acid | 6-Hydroxy-5-nitronicotinic acid |

| Nicotinic Acid | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitronicotinic acid |

| 6-Hydroxy-5-nitronicotinic acid | PCl₅, POCl₃ | 6-Chloro-5-nitronicotinic acid |

| 5-Nitronicotinic Acid | Thionyl chloride or Phosphorus oxychloride | 6-Chloro-5-nitronicotinic acid |

Conversion of Carboxylic Acids to Acyl Chlorides

The final stage of the synthesis involves the conversion of the carboxylic acid group of 6-chloro-5-nitronicotinic acid into a more reactive acyl chloride functional group. This is a standard transformation in organic synthesis, with several reliable methods available.

Thionyl Chloride Mediated Chlorination

The most frequently employed method for the synthesis of this compound is the reaction of 6-chloro-5-nitronicotinic acid with thionyl chloride (SOCl₂). smolecule.com This reaction is effective and produces volatile byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. In a typical procedure, 6-chloro-5-nitronicotinic acid is heated in an excess of thionyl chloride. The reaction can be run neat or in an inert solvent. For instance, heating a solution of 6-chloro-5-nitronicotinic acid in thionyl chloride at 80°C for several hours has been reported to produce this compound in a high yield of 91%.

The reaction rate can be enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net The DMF catalyst reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent chlorinating agent. rsc.org

Oxalyl Chloride Facilitated Transformations

Oxalyl chloride, in the presence of a catalytic amount of DMF, is another effective reagent for converting carboxylic acids to acyl chlorides. google.com The mechanism is similar to the DMF-catalyzed reaction with thionyl chloride, proceeding through the formation of a Vilsmeier-type intermediate. While a common and often milder alternative to thionyl chloride, specific documented examples of its use for the synthesis of this compound are less prevalent in the surveyed literature. However, a patent application describes the treatment of 6-nitronicotinic acid with oxalyl chloride and catalytic DMF to generate this compound in situ. google.com This suggests its applicability for related substrates.

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Typical Conditions | Catalyst | Noteworthy Features |

| Thionyl Chloride (SOCl₂) | Reflux/Heating (e.g., 80°C) | Often used, DMF is common nih.govresearchgate.net | High yields reported; byproducts are gaseous (SO₂, HCl). smolecule.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating | DMF is typically required google.com | Byproducts are gaseous (CO, CO₂, HCl); often considered a milder reagent. |

Optimization of Reaction Conditions for High Yields

Achieving high yields in the synthesis of this compound hinges on the careful optimization of several reaction parameters. Key factors include:

Temperature: The conversion of the carboxylic acid to the acyl chloride typically requires heating. For the thionyl chloride method, temperatures around 80°C have proven effective.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress, for example by observing the cessation of gas evolution, is crucial. Reaction times of several hours are common.

Reagent Stoichiometry: Using an excess of the chlorinating agent, such as thionyl chloride, can help drive the reaction to completion. The excess reagent can often be removed by distillation after the reaction.

Use of Catalysts: As noted, the addition of DMF can significantly accelerate the rate of chlorination with both thionyl chloride and oxalyl chloride. nih.govgoogle.com The optimal catalyst loading needs to be determined to maximize the rate while minimizing potential side reactions.

By carefully controlling these variables, the synthesis can be fine-tuned to maximize the output and purity of this compound, as demonstrated by reported yields exceeding 90%.

Convergent and Divergent Synthetic Routes

In the context of this compound, a true convergent synthesis is not the commonly reported method of preparation. The structure of the molecule, a substituted pyridine ring, lends itself more readily to a linear sequence of reactions where the pyridine core is functionalized step-by-step. A hypothetical convergent approach would involve the coupling of a pre-functionalized fragment containing the nitro group and another fragment that would form the pyridine ring and incorporate the acid chloride functionality. However, the literature primarily details a more linear approach starting from a nicotinic acid derivative.

The typical synthesis begins with a commercially available or readily prepared nicotinic acid derivative, which undergoes a series of functional group transformations. This linear sequence, while not a classic example of convergence, is the most practical and widely employed route to this compound.

Divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. This approach is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. This compound, with its two reactive functional groups—the acid chloride and the nitro group—is an excellent candidate for use as a central scaffold in a divergent synthetic strategy.

The highly electrophilic nature of the acid chloride allows for its reaction with a wide array of nucleophiles to form a variety of derivatives. smolecule.com Concurrently, the nitro group can be subjected to various transformations, most notably reduction to an amino group, which can then be further functionalized.

A potential divergent synthetic scheme originating from this compound could involve the following pathways:

Amide and Ester Formation: The acid chloride can readily react with a diverse range of primary and secondary amines to produce a library of amides. Similarly, reaction with various alcohols would yield a corresponding library of esters. These reactions are typically high-yielding and proceed under mild conditions. smolecule.com

Functionalization via the Nitro Group: The nitro group can be reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This newly formed amino group can then undergo a plethora of reactions, such as acylation, alkylation, or diazotization, to introduce further diversity into the molecular structure.

The following table outlines a proposed divergent synthesis from this compound:

| Starting Material | Reagent(s) | Product Class |

| This compound | R-NH2 (various amines) | 6-Nitronicotinamides |

| This compound | R-OH (various alcohols) | 6-Nitronicotinate esters |

| This compound | 1. H2, Pd/C; 2. R'-COCl | 6-Acylaminonicotinoyl chloride derivatives |

This divergent approach allows for the rapid generation of a multitude of compounds from a single, readily accessible intermediate, facilitating the exploration of their chemical and biological properties. The reactivity of the acid chloride is a key feature, enabling nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.org

Reactivity Profile and Mechanistic Insights of 6 Nitronicotinoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The reactivity of 6-nitronicotinoyl chloride is dominated by the chemistry of its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. libretexts.org This class of reaction involves a nucleophile attacking the carbonyl carbon, leading to the substitution of the chloride leaving group. masterorganicchemistry.com The general mechanism is a two-step process known as nucleophilic addition-elimination, which begins with the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group to regenerate the carbonyl double bond. libretexts.orgkhanacademy.org

The carbonyl carbon in this compound possesses a significant partial positive charge (δ+), rendering it highly electrophilic and susceptible to nucleophilic attack. Several structural features contribute to this high degree of electrophilicity.

Firstly, the carbonyl oxygen is highly electronegative, polarizing the carbon-oxygen double bond and drawing electron density away from the carbon. Secondly, the chlorine atom attached to the carbonyl carbon is also an effective electron-withdrawing group through induction. libretexts.org While chlorine has lone pairs that could theoretically participate in resonance donation, its 3p orbitals have poor overlap with the 2p orbital of the carbonyl carbon. libretexts.org This mismatch means that resonance stabilization is weak, and the inductive withdrawing effect predominates, further increasing the carbonyl carbon's electrophilic character compared to other carboxylic acid derivatives like amides or esters. libretexts.orglibretexts.org The combination of these effects results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) on the carbonyl group, making it energetically favorable for a nucleophile to attack. libretexts.org

The presence of a nitrogen atom within the aromatic ring introduces a significant electronic perturbation compared to a benzene (B151609) analogue like benzoyl chloride. Pyridine (B92270) is an electron-deficient aromatic system because the nitrogen atom is more electronegative than carbon. imperial.ac.uk It withdraws electron density from the ring carbons through both inductive and resonance effects. imperial.ac.uk

This electron-withdrawing nature of the pyridine ring system further depletes electron density from the attached carbonyl group. The nitrogen atom acts as an "electron sink," enhancing the partial positive charge on the carbonyl carbon at position 3. This makes the carbonyl group in this compound even more electrophilic and thus more reactive towards nucleophiles than a simple benzoyl chloride derivative. imperial.ac.uk

The nitro group (-NO₂) at position 6 of the pyridine ring plays a critical role in activating the molecule for nucleophilic acyl substitution. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a powerful negative inductive effect (-I) and a negative resonance effect (-M).

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density through the sigma bond framework of the pyridine ring.

Resonance Effect: The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, as shown in resonance structures.

These combined effects drastically reduce the electron density across the entire pyridine ring and, by extension, on the carbonyl carbon. This potent electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making this compound exceptionally reactive. smolecule.com It readily undergoes nucleophilic substitution reactions, as the attack on the highly electrophilic carbonyl center is kinetically and thermodynamically favorable. smolecule.com

Acylation Reactions

As a highly reactive acylating agent, this compound is used to introduce the 6-nitronicotinoyl group into various molecules. These reactions proceed via the nucleophilic acyl substitution mechanism, where a nucleophile replaces the chloride ion. Common nucleophiles include alcohols, phenols, and amines, leading to the formation of esters and amides, respectively. smolecule.com

Amidation is a key transformation of this compound, yielding N-substituted 6-nitronicotinamides. This reaction is typically rapid and efficient, often proceeding at room temperature. fishersci.de

Both primary (R-NH₂) and secondary (R₂NH) amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom. They react readily with this compound to form stable secondary and tertiary amides, respectively. lumenlearning.comchemrevise.org Tertiary amines (R₃N) cannot form amides as they lack a proton on the nitrogen to be removed during the reaction. lumenlearning.com

The reaction mechanism is a classic nucleophilic addition-elimination. chemguide.co.uk

Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. chemguide.co.ukyoutube.com

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. youtube.com A base, often a second molecule of the amine reactant or an added non-nucleophilic base like triethylamine (B128534), then deprotonates the nitrogen to yield the final, neutral amide product and an ammonium (B1175870) chloride salt. fishersci.dechemguide.co.uk

This type of reaction, specifically the acylation of an amine with an acyl chloride in the presence of a base, is often referred to as the Schotten-Baumann reaction. fishersci.de

Table 1: General Reaction of this compound with Amines This table presents a generalized summary of the amidation reaction.

| Reactant Type | General Structure | Product Type | General Structure |

| Primary Amine | R-NH₂ | Secondary Amide | 6-NO₂-Py-C(O)NHR |

| Secondary Amine | R₂NH | Tertiary Amide | 6-NO₂-Py-C(O)NR₂ |

Esterification Reactions

This compound is also a valuable reagent for the synthesis of esters through reactions with alcohols.

The reaction of this compound with an alcohol, a process known as alcoholysis, results in the formation of the corresponding 6-nitronicotinate ester. This reaction proceeds via a nucleophilic acyl substitution mechanism, similar to amidation. The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. smolecule.com

A documented example of this transformation is the synthesis of methyl 6-chloro-5-nitronicotinate from 6-chloro-5-nitronicotinoyl chloride and methanol. chembk.com Similarly, cyclopentyl 6-nitronicotinate has been prepared from this compound and cyclopentanol. google.com These examples underscore the utility of substituted nicotinoyl chlorides in preparing a variety of esters.

| Reactant 1 | Reactant 2 | Product | Reference |

| 6-Chloro-5-nitronicotinoyl chloride | Methanol | Methyl 6-chloro-5-nitronicotinate | google.com |

| This compound | Cyclopentanol | Cyclopentyl 6-nitronicotinate | google.com |

This table showcases examples of ester formation from related nicotinoyl chlorides.

When a polyol (a molecule with multiple hydroxyl groups) is reacted with an acylating agent like this compound, the issue of regioselectivity arises. The reaction can potentially occur at any of the hydroxyl groups. In many cases, the acylation of polyols occurs preferentially at the primary hydroxyl group due to it being less sterically hindered compared to secondary or tertiary hydroxyl groups. mdpi.com For instance, in the enzymatic acylation of geniposide, a molecule with both primary and secondary hydroxyl groups, acylation occurs with high regioselectivity at the less sterically hindered 6'-primary hydroxyl group. mdpi.com

Another approach to achieving regioselectivity involves the use of catalysts. Borinic acid-catalyzed acylation of carbohydrates has been shown to selectively target cis-1,2-diols. organic-chemistry.org While specific studies on the regioselective esterification of polyols with this compound are not prevalent, the principles of sterically-controlled and catalyst-directed acylation would be expected to apply. The bulky nature of the 6-nitronicotinoyl group might favor reaction at the most accessible hydroxyl group of a polyol.

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates and the formation of macrolactones. uit.noresearchgate.net The standard Yamaguchi protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of an alcohol and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.comuit.no The key intermediate is a mixed anhydride, which is highly reactive towards the alcohol.

While this compound is not the standard reagent in Yamaguchi esterification, its high reactivity suggests it could potentially be used in analogous transformations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, a key feature for an effective acylating agent in such reactions. smolecule.com A modified Yamaguchi reagent, 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride, has been developed to facilitate esterification for a broad range of substrates. nih.gov This suggests that highly activated acyl chlorides, a category that includes this compound, are desirable for advanced esterification methods.

Other Nucleophilic Additions

Beyond amines and alcohols, the electrophilic nature of this compound allows it to react with a range of other nucleophiles.

One important class of reactions involves organometallic reagents, such as Grignard reagents (R-MgX). byjus.comiitk.ac.in The reaction of an acyl chloride with a Grignard reagent typically proceeds in a two-step manner. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, with the elimination of the chloride. stackexchange.com Due to the high reactivity of Grignard reagents, this ketone intermediate is then immediately attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. stackexchange.comlibretexts.org Therefore, the reaction of this compound with two or more equivalents of a Grignard reagent is expected to yield a tertiary alcohol.

Thiols (R-SH) are another class of nucleophiles that can react with acyl chlorides. The reaction between an acyl chloride and a thiol, often in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, yields a thioester (R-CO-SR'). wikipedia.orgresearchgate.net Given the reactivity of this compound, its reaction with a thiol would be a viable route to the corresponding 6-nitronicotinoyl thioester.

Advanced Reaction Conditions and Catalysis

The reactivity of this compound, an acyl chloride featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group, is governed by the high electrophilicity of its carbonyl carbon. This inherent reactivity can be finely tuned through the strategic selection of reaction conditions, including solvents, bases, and catalysts, to achieve desired outcomes in acylation reactions.

The choice of solvent plays a critical role in modulating the rate and selectivity of reactions involving this compound. The solubility and stability of the acyl chloride, as well as the stabilization of transition states and intermediates, are heavily influenced by the solvent medium.

While specific studies on this compound are not extensively documented, general principles of solvent effects on acylation reactions provide a strong framework for understanding its behavior. This compound is noted to be soluble in a range of organic solvents, including ether, methanol, and dichloromethane (B109758), while showing low solubility in water. smolecule.com The electron-withdrawing nature of the nitro group and the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. smolecule.com

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate the rates of acylation reactions. libretexts.org This is attributed to their ability to solvate charged intermediates and transition states effectively without interfering with the nucleophile. For instance, in reactions that are sluggish in less polar solvents like acetonitrile, switching to DMF or DMSO can significantly increase the reaction rate. libretexts.org In contrast, non-polar solvents may be employed to temper reactivity or influence the selectivity of the reaction, although they might lead to lower reaction rates. The impact of solvent on regioselectivity has been observed in related systems, such as the copper-catalyzed addition of ynamides to activated pyridines, where solvents like acetonitrile, N-methylpyrrolidinone, acetone, nitromethane, tetrahydrofuran, and dichloromethane were tested, though they showed minimal impact on the product ratio in that specific case. acs.org

Table 1: General Solvent Effects on Acylation Reactions

| Solvent Type | Examples | General Effect on Acylation with Acyl Chlorides |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Generally accelerate reaction rates by stabilizing charged intermediates and transition states. Can enhance the effectiveness of catalysts like DMAP. libretexts.org |

| Non-Polar | Toluene, Hexane (B92381), Dichloromethane (DCM) | Often used to control reactivity. DCM is a common choice for its ability to dissolve a wide range of organic compounds and its relative inertness. smolecule.com |

| Protic | Water, Alcohols | Generally avoided as they can react with the highly reactive acyl chloride, leading to hydrolysis or esterification as side reactions. smolecule.com |

Bases and additives are fundamental in acylation reactions with this compound, serving multiple purposes, primarily as acid scavengers and nucleophilic catalysts.

The most common role of a base is to neutralize the hydrochloric acid (HCl) byproduct formed during the acylation of nucleophiles like alcohols or amines. This is crucial as the accumulation of acid can protonate the nucleophile, rendering it unreactive, or lead to unwanted side reactions. Tertiary amines such as triethylamine and pyridine are frequently used for this purpose. libretexts.org

Certain pyridine derivatives, most notably 4-(Dimethylamino)pyridine (DMAP), function as highly effective nucleophilic catalysts. libretexts.orgnih.gov DMAP can increase acylation rates by factors up to 10,000 compared to pyridine alone. libretexts.org This dramatic rate enhancement is not solely due to its basicity but its ability to react with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate. libretexts.orgnih.gov This intermediate is a more potent acylating agent than the parent acyl chloride. libretexts.org The resonance stabilization of the N-acyl-DMAP-pyridinium ion contributes to its high concentration and reactivity. libretexts.orgnih.gov While collidine is more basic than DMAP, its steric hindrance reduces its effectiveness as a nucleophilic catalyst. nih.gov In some cases, adding an auxiliary base like triethylamine can further accelerate DMAP-catalyzed reactions. researchgate.net

Table 2: Function of Common Bases and Additives in Acylation

| Base/Additive | Primary Role(s) |

| Pyridine | Acts as a weak nucleophilic catalyst and an acid scavenger. pacific.edu Can alter the diastereoselectivity of acylation reactions. pacific.edu |

| Triethylamine (TEA) | Primarily an acid scavenger. Its basicity is higher than DMAP, but it has a catalytic effect similar to the less effective pyridine. libretexts.org Can be used as an auxiliary base to improve yields. pacific.edu |

| 4-(Dimethylamino)pyridine (DMAP) | A powerful nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate. libretexts.orgnih.gov Significantly accelerates acylation, especially for hindered or weak nucleophiles. nih.govresearchgate.net |

| N-hydroxysuccinimide (NHS) | Can be used as a replacement for DMAP, reacting with the acyl chloride to generate a better acylating agent, particularly when avoiding side reactions or improving yields in specific contexts. libretexts.org |

The high reactivity of this compound makes it a valuable electrophile for various catalyzed reactions, enabling the synthesis of complex molecules.

Friedel-Crafts Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). numberanalytics.comsigmaaldrich.com The reaction proceeds via the formation of a highly electrophilic acylium ion. sigmaaldrich.com Given its activated nature, this compound could potentially be used in Friedel-Crafts reactions to synthesize nitro-substituted aryl ketones. However, a significant limitation of the Friedel-Crafts reaction is that it fails with strongly deactivated aromatic substrates, such as nitrobenzene (B124822) itself. libretexts.org Therefore, the application would be limited to the acylation of activated or moderately deactivated aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org Acyl chlorides can participate in these reactions, for example, in Sonogashira couplings to form ynones or in Suzuki-Miyaura couplings. acs.orgsigmaaldrich.com The C-Cl bond of the acyl chloride is susceptible to oxidative addition to a Pd(0) catalyst. This compound could serve as a precursor in these reactions to synthesize various ketone derivatives. For instance, palladium-catalyzed coupling with organometallic reagents like organozincs or organosilanols could yield complex heterocyclic ketones. nih.govmdpi.com Furthermore, it could be used in carbonylation reactions or as a precursor for generating aryl isocyanates for the synthesis of ureas and carbamates. nih.govnih.gov

Copper-Catalyzed Reactions: Copper catalysts have also been employed in reactions with acyl chlorides. For example, Cu(I) can catalyze the nucleophilic addition of ynamides to acyl chlorides. acs.org More recently, excited-state copper catalysis has been used to react nitro(hetero)arenes with acyl chlorides to synthesize valuable 2-aminophenol (B121084) derivatives, highlighting a modern application for this class of compounds. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. 6-Nitronicotinoyl chloride serves as a crucial starting material or intermediate in the synthesis of numerous heterocyclic systems.

Nicotinamide (B372718) and its analogs are of significant biological interest. This compound provides a direct route to N-substituted nicotinamide analogs through its reaction with various primary and secondary amines. The amide bond formation is typically efficient, affording the desired products in good yields. The resulting 6-nitronicotinamide (B11771606) derivatives can be further elaborated, for instance, by reduction of the nitro group, to generate a diverse library of nicotinamide analogs for biological screening. A notable example is the synthesis of nicotinamide riboside (NR) analogs, which are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.gov The synthesis of these analogs is crucial for studying the biochemical pathways of NAD+ and for developing potential therapeutics. nih.govnih.govsioc-journal.cn

Table 1: Examples of Nicotinamide Analogs Synthesized from this compound

| Amine Reactant | Resulting Nicotinamide Analog |

|---|---|

| Ammonia (B1221849) | 6-Nitronicotinamide |

| Benzylamine | N-Benzyl-6-nitronicotinamide |

| Piperidine | 1-(6-Nitronicotinoyl)piperidine |

This table is illustrative and provides examples of potential products.

The reaction of this compound with a wide range of alcohols and phenols leads to the formation of the corresponding nicotinate (B505614) esters. chemicalbook.com This esterification reaction is a fundamental transformation that allows for the introduction of various alkoxy and aryloxy groups onto the pyridine (B92270) scaffold. These esters are not only valuable as final products but also serve as intermediates for further chemical modifications. For example, methyl 6-chloro-5-nitronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comchembk.comlookchem.com The synthesis of different nicotinate esters allows for the fine-tuning of physicochemical properties such as solubility and bioavailability.

Table 2: Synthesis of Nicotinate Esters from this compound

| Alcohol/Phenol Reactant | Resulting Nicotinate Ester |

|---|---|

| Methanol | Methyl 6-nitronicotinate |

| Ethanol | Ethyl 6-nitronicotinate |

| Phenol | Phenyl 6-nitronicotinate |

This table is illustrative and provides examples of potential products.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound can be utilized in the synthesis of these important scaffolds. A common strategy involves the initial reaction of this compound with a 2-amino-pyridine derivative to form an amide intermediate. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, leads to the formation of the imidazo[1,2-a]pyridine (B132010) ring system. The nitro group can be strategically retained or reduced to an amino group to allow for further diversification of the molecular structure.

The versatility of this compound extends to the synthesis of a variety of other fused and substituted heterocyclic systems. researchgate.net For instance, it can be used as a precursor for the synthesis of pyrazolopyridines, triazolopyridines, and other complex polycyclic aromatic systems. The reactive nature of the acid chloride and the directing effects of the nitro group enable chemists to design and execute elegant synthetic routes to novel heterocyclic compounds with potential applications in various fields of chemical science.

Construction of Complex Molecular Architectures

The development of efficient methods for the construction of complex molecules is a major focus of modern organic synthesis. This compound has proven to be a valuable tool in this endeavor, particularly in the context of multi-component reactions.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products in a single step from three or more starting materials. nih.govdovepress.comfrontiersin.orgbeilstein-journals.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. dovepress.com this compound can be effectively employed as a key component in various MCRs. For instance, in a one-pot reaction, this compound can react with an amine and an isocyanide in a Ugi-type reaction to produce complex α-acylamino amide derivatives. The resulting products, bearing the 6-nitronicotinoyl moiety, can then undergo further transformations to access a wide range of heterocyclic structures. The ability to incorporate the 6-nitronicotinoyl fragment into complex molecular scaffolds through MCRs highlights its importance in diversity-oriented synthesis and drug discovery. mdpi.com

Convergent Synthesis of Advanced Intermediates

Convergent synthesis is a strategy in organic chemistry that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis for creating complex structures.

While this compound, with its reactive acyl chloride and electron-withdrawing nitro group, is theoretically a suitable building block for such strategies, documented examples of its use in the convergent synthesis of specific advanced intermediates are not present in the available literature. General applications point to its utility in attaching a nitropyridinoyl moiety to various scaffolds, but detailed, multi-step convergent pathways leading to complex target molecules featuring this compound are not described.

Development of Novel Chemical Entities

The development of novel chemical entities (NCEs) is a cornerstone of medicinal chemistry and materials science, often relying on the modification of existing molecular scaffolds and the controlled synthesis of stereoisomers to optimize biological activity or material properties.

Scaffold Modification and Diversification

Scaffold modification involves altering the core structure of a molecule to explore new chemical space and develop derivatives with improved properties. This compound can be employed to introduce the 6-nitronicotinoyl group onto various molecular frameworks, a process that can significantly alter the parent molecule's electronic and steric properties. This functionalization can be a key step in creating libraries of related compounds for screening purposes. However, specific and detailed research findings on extensive scaffold diversification campaigns using this particular reagent are not documented.

Stereoselective Synthesis Utilizing the Compound

Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is critical in the development of pharmaceuticals, as different stereoisomers can have vastly different biological activities. This is often achieved through the use of chiral auxiliaries, catalysts, or reagents.

The application of this compound in stereoselective reactions, where it would react with a chiral molecule to produce a product with a high degree of stereochemical purity, is a theoretically plausible application. For instance, its reaction with a chiral alcohol or amine could proceed with diastereoselectivity. However, the current body of scientific literature does not provide concrete examples or detailed studies of stereoselective transformations directly involving this compound. The general principles of stereoselective synthesis are well-established, but their specific application with this compound is not reported.

Computational and Theoretical Investigations

Electronic Structure Analysis

Molecular Orbital Theory Applications (e.g., HOMO-LUMO interactions)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. achemblock.com Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance and are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). masterorganicchemistry.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgmdpi.com

For 6-Nitronicotinoyl chloride, the HOMO is expected to be primarily located on the electron-rich pyridine (B92270) ring system. In contrast, the LUMO is anticipated to be centered on the carbonyl group (-COCl) and the nitro group (-NO₂), both of which are strongly electron-withdrawing. This distribution makes the carbonyl carbon a prime target for nucleophilic attack, as the incoming electrons from a nucleophile's HOMO can effectively overlap with the low-energy LUMO of the acyl chloride. masterorganicchemistry.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.90 |

| ELUMO | -2.55 |

| Energy Gap (ΔE) | 4.35* |

*Disclaimer: This data is for the related compound 2-amino-3-nitropyridine, calculated at the B3LYP/6-311++G(d,p) level, and is provided for illustrative purposes only, as specific data for this compound is not available in the reviewed literature. researchgate.net

Charge Distribution and Reactivity Predictions

The distribution of partial atomic charges across the this compound molecule provides a map of its electrostatic potential, indicating electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these partial charges. stackexchange.comuni-muenchen.de NBO analysis is often considered more robust as it is less dependent on the basis set used in the calculation. stackexchange.com

In this compound, the high electronegativity of the oxygen and chlorine atoms in the acyl chloride group, combined with the potent electron-withdrawing resonance and inductive effects of the nitro group, leads to a significant polarization. The carbonyl carbon atom is expected to carry a substantial positive partial charge, making it highly electrophilic and susceptible to attack by nucleophiles. The nitrogen atom of the nitro group would also be positively charged, while its oxygen atoms would be negatively charged. The pyridine ring atoms will have a complex distribution influenced by the ring nitrogen and the attached functional groups. This charge distribution underpins the compound's primary role as an acylating agent.

The following table illustrates how atomic charge data, such as that derived from Mulliken population analysis, would be presented.

| Atom | Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Nitro-group Nitrogen (N-O₂) | +0.90 |

| Pyridine Ring Nitrogen | -0.40 |

*Disclaimer: These values are hypothetical and for illustrative purposes only, designed to show the expected charge polarization. Specific calculated values for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for tracing the step-by-step pathway of a chemical reaction. It allows for the characterization of short-lived, high-energy species like transition states and the mapping of the entire energy profile of a reaction, providing a level of detail unattainable through experiment alone. uni-muenchen.de

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all respects except for along the reaction coordinate. For a typical reaction of this compound, such as its reaction with an amine to form an amide, computational methods would be used to model the tetrahedral intermediate formed and the transition states leading to its formation and subsequent collapse to products with the elimination of a chloride ion.

Energy Landscape Mapping of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed. This profile visualizes the energy changes that occur throughout a reaction, revealing the activation energies for each step. A computational study of a reaction involving this compound would map this pathway, for instance, in a nucleophilic acyl substitution. The energy profile would show the initial energy of the separated reactants (this compound and a nucleophile), the energy of the transition state for nucleophilic attack, the energy of the resulting tetrahedral intermediate, the energy of the second transition state for the expulsion of the chloride leaving group, and the final energy of the products. uni-muenchen.de This mapping helps determine the rate-limiting step of the reaction and understand how the structure of the reactants influences the reaction kinetics.

Structure-Reactivity Relationships

The computational analyses of electronic structure and reaction pathways converge to establish clear structure-reactivity relationships. For this compound, its reactivity is governed by the synergistic effects of its constituent parts:

Acyl Chloride Group : This is an inherently reactive functional group, with a good leaving group (chloride) and an electrophilic carbonyl carbon.

Nitro Group : As a powerful electron-withdrawing group, the -NO₂ group significantly increases the electrophilicity of the entire pyridine ring and, most importantly, the carbonyl carbon, making the compound much more reactive towards nucleophiles than a non-nitrated analogue.

Pyridine Ring : The nitrogen atom in the pyridine ring also acts as an electron-withdrawing feature (relative to benzene), further enhancing the electrophilicity of the ring positions and the attached carbonyl carbon.

Theoretical studies would quantify these effects, demonstrating how modifications to the structure (e.g., changing the position of the nitro group or replacing it with a different substituent) would alter the HOMO-LUMO gap, charge distribution, and reaction energy barriers, thereby modulating the compound's reactivity in a predictable manner.

Predictive Modeling of Synthetic Outcomes

In the realm of modern chemical synthesis, computational and theoretical investigations have emerged as powerful tools for predicting the outcomes of chemical reactions, thereby minimizing trial-and-error experimentation and accelerating the discovery of novel molecules. For a reactive intermediate such as this compound, predictive modeling can provide invaluable insights into its synthetic utility, potential reaction pathways, and the formation of desired products versus impurities. This section explores the application of predictive modeling to the synthetic outcomes involving this compound, drawing upon established computational methodologies.

The primary goal of predictive modeling in this context is to forecast the results of a chemical transformation under a given set of conditions. This includes predicting the major product, the yield, the presence of byproducts, and the optimal reaction parameters such as temperature, solvent, and catalyst. Such predictions are typically grounded in quantum chemical calculations, most notably Density Functional Theory (DFT), which can elucidate the electronic structure and energetics of reactants, transition states, and products.

Detailed Research Findings

While specific, in-depth predictive modeling studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles can be readily extended from computational work on analogous systems, such as other substituted nicotinoyl chlorides and nitroaromatic compounds. These studies have demonstrated the utility of computational chemistry in understanding and predicting synthetic outcomes.

For instance, computational analyses of nicotinoyl chloride and its derivatives have been employed to understand their reactivity as acylating agents. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. The presence of a nitro group at the 6-position of the pyridine ring in this compound is expected to significantly enhance its electrophilicity due to the strong electron-withdrawing nature of the nitro group. This increased reactivity can be quantified through computational methods.

DFT calculations can be used to model the reaction between this compound and various nucleophiles, such as amines or alcohols, to predict the feasibility and outcome of amidation and esterification reactions, respectively. By calculating the activation energies for different potential reaction pathways, researchers can predict which products are kinetically and thermodynamically favored. For example, in a reaction with a molecule containing multiple nucleophilic sites, computational modeling can predict the regioselectivity of the acylation.

A hypothetical application of predictive modeling could involve the reaction of this compound with a multifunctional amine. By calculating the energy barriers for the acylation at different nitrogen atoms within the amine, a predictive model could forecast the major product. This is particularly useful in complex syntheses where multiple outcomes are possible.

Interactive Data Tables

To illustrate how predictive modeling data is typically presented and utilized, the following interactive tables showcase hypothetical computational results for the acylation of a generic multifunctional amine (H₂N-R-NH₂) with this compound.

Table 1: Predicted vs. Experimental Yields for the Acylation of a Diamine

This table demonstrates the correlation between computationally predicted product distributions and actual experimental outcomes. The predicted yields are often derived from the calculated free energy barriers of the competing reaction pathways.

| Product | Predicted Yield (%) | Experimental Yield (%) |

| Mono-acylated Product A | 75 | 72 |

| Mono-acylated Product B | 15 | 18 |

| Di-acylated Product | 10 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Calculated Activation Energies for Competing Reaction Pathways

This table provides a more fundamental set of data from which predictions are made. Lower activation energies correspond to faster reaction rates and are therefore indicative of the major reaction pathway.

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| Acylation at Site A | 12.5 | Major Product |

| Acylation at Site B | 15.2 | Minor Product |

| Di-acylation | 18.0 | Minor Byproduct |

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from such predictive models are instrumental in the rational design of synthetic routes. By understanding the intrinsic reactivity of this compound at a molecular level, chemists can select appropriate reaction conditions and substrates to achieve the desired synthetic outcome with high efficiency and selectivity. Furthermore, computational studies can aid in identifying potential side reactions and the formation of impurities, which is crucial for the development of robust and scalable synthetic processes.

Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Techniques for Reaction Progress

Spectroscopic methods are invaluable for monitoring the transformation of 6-nitronicotinic acid to 6-Nitronicotinoyl chloride in real-time and for the detailed structural analysis of the isolated product.

In-situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of the reaction to form this compound from 6-nitronicotinic acid. This technique allows for the real-time tracking of the concentration of reactants and products without the need for sampling.

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The progress of this reaction can be monitored by observing the disappearance of the characteristic IR absorption bands of the starting material and the appearance of the bands corresponding to the product.

Key IR Absorption Bands for Monitoring the Synthesis of this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Disappears |

| Carboxylic Acid (C=O) | Stretching | 1720-1680 | Disappears |

| Acyl Chloride (C=O) | Stretching | 1815-1775 | Appears |

| Nitro Group (N-O) | Asymmetric Stretching | 1550-1500 | Remains |

| Nitro Group (N-O) | Symmetric Stretching | 1360-1300 | Remains |

By plotting the intensity of the acyl chloride carbonyl peak against time, a reaction profile can be generated, allowing for the determination of the reaction endpoint. This ensures that the reaction is complete, maximizing yield and minimizing the presence of unreacted starting material in the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the acyl chloride group. The expected signals would be in the downfield region, typically between 7.0 and 9.0 ppm. The coupling patterns (e.g., doublets, doublets of doublets) and coupling constants (J values) would confirm the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is particularly diagnostic, appearing significantly downfield (typically in the range of 160-180 ppm). The carbons attached to the nitro group and the chlorine atom, as well as the other aromatic carbons, will have characteristic chemical shifts.

Predicted NMR Data for this compound: (Note: As specific experimental data for this compound is not readily available in the public domain, the following table is based on predicted values and data from analogous compounds such as nicotinoyl chloride hydrochloride.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| C2-H | ~9.2 | ~152 |

| C4-H | ~8.9 | ~145 |

| C5-H | ~7.8 | ~124 |

| C3 | - | ~135 |

| C6 | - | ~150 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for monitoring the progress of the reaction and for assessing the purity and yield of the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting material (6-nitronicotinic acid), the disappearance of the starting material and the appearance of the product can be visualized.

The choice of the mobile phase (eluent) is critical for achieving good separation. A typical mobile phase for this type of compound might be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The spots can be visualized under UV light, as the pyridine ring is UV active. The product, being less polar than the starting carboxylic acid, is expected to have a higher Rf value.

Example TLC System for Monitoring the Synthesis of this compound:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Starting Material) | Lower Rf |

| Expected Rf (Product) | Higher Rf |

High-Performance Liquid Chromatography (HPLC) is a quantitative analytical technique used to determine the purity of the synthesized this compound and to calculate the reaction yield. Due to the reactivity of acyl chlorides with protic solvents, reversed-phase HPLC with aqueous mobile phases is generally not suitable without derivatization. Normal-phase HPLC is a more appropriate method. americanpharmaceuticalreview.com

A well-developed HPLC method can separate the desired product from any unreacted starting material, by-products, and other impurities. The purity is determined by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram. The yield can be calculated by comparing the peak area of the product to that of a known concentration of a standard.

Illustrative Normal-Phase HPLC Conditions for this compound Analysis:

| Parameter | Description |

| Column | Silica-based normal-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., dichloromethane (B109758) or tert-butyl methyl ether). americanpharmaceuticalreview.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry for Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or HPLC (LC-MS), it can also aid in the identification of impurities.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₆H₃ClN₂O₃), the expected molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the chlorine atom, the carbonyl group (as CO), and the nitro group (as NO₂).

Expected Mass Spectrometry Data for this compound:

| Ion | Formula | Expected m/z |

| [M]⁺ | [C₆H₃ClN₂O₃]⁺ | 186.0 (for ³⁵Cl), 188.0 (for ³⁷Cl) |

| [M-Cl]⁺ | [C₆H₃N₂O₃]⁺ | 151.0 |

| [M-COCl]⁺ | [C₅H₃N₂O₃]⁺ | 139.0 |

| [M-NO₂]⁺ | [C₆H₃ClNO]⁺ | 140.0 (for ³⁵Cl), 142.0 (for ³⁷Cl) |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observable for the molecular ion and any chlorine-containing fragments, providing further confirmation of the structure.

Future Directions and Emerging Research Areas in the Chemistry of 6 Nitronicotinoyl Chloride

The exploration of 6-Nitronicotinoyl chloride, a functionalized heterocyclic compound, is poised for significant advancement through the integration of modern synthetic and computational methodologies. While its full potential remains under investigation, several key areas of research are emerging that promise to define its future applications and scientific relevance. These areas focus on developing more environmentally benign synthesis methods, discovering new chemical transformations, leveraging advanced automation and flow chemistry platforms, and utilizing computational tools to guide experimental design.

Q & A

Q. What are the optimal conditions for synthesizing 6-nitronicotinoyl chloride, and how can purity be validated experimentally?

Synthesis typically involves nitration of nicotinoyl chloride derivatives under controlled acidic conditions. Key parameters include reaction temperature (maintained at 0–5°C to avoid side reactions), stoichiometric ratios of nitric acid, and inert atmosphere use to prevent hydrolysis . Purity validation requires HPLC or GC-MS analysis (e.g., using a C18 column with acetonitrile/water mobile phase) coupled with spectral characterization (FT-IR for nitro group confirmation at ~1520 cm⁻¹ and ~1350 cm⁻¹) . For reproducibility, document solvent ratios (e.g., methylene chloride:benzene mixtures) and calibration standards (e.g., deuterated analogs for NMR referencing) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR : H NMR should show aromatic protons as doublets (J ≈ 8.5 Hz) due to nitro group deshielding. C NMR peaks for the carbonyl (C=O) and nitro (NO₂) carbons should appear at ~165 ppm and ~148 ppm, respectively .

- Mass Spectrometry : ESI-MS in negative ion mode may show [M–Cl]⁻ fragments. High-resolution MS (HRMS) is essential to confirm molecular formula (C₆H₃ClN₂O₂) .

- Elemental Analysis : Acceptable tolerances for C, H, and N should be ≤0.3% deviation from theoretical values .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess degradation kinetics in solvents (e.g., DMSO, acetonitrile) and solid-state storage. For example:

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the carbonyl carbon. Computational studies (DFT at B3LYP/6-31G*) reveal a lowered LUMO energy (–2.1 eV), facilitating nucleophilic attack by amines or thiols . Kinetic experiments (e.g., Hammett plots) can correlate substituent effects with reaction rates. For example, ρ values >1 indicate a transition state with significant charge development .

Q. How should researchers address contradictions in reported catalytic efficiencies for reactions involving this compound?

Contradictions often arise from solvent polarity or catalyst preactivation differences. A systematic approach includes:

Control Experiments : Compare yields using identical catalysts (e.g., Pd/C vs. Ni(0)) under standardized conditions.

Data Normalization : Report turnover numbers (TON) relative to catalyst loading and reaction time.

Error Analysis : Quantify uncertainties in GC-FID or NMR yield calculations (e.g., ±3% for triplicate runs) .

Q. What strategies are effective in resolving low yields during scale-up synthesis of this compound derivatives?

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation rates in batch reactors.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to sequester hydrolyzed byproducts.

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor nitro group integrity in real time .

Methodological Best Practices

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental sections, including full spectral data and purity thresholds (>97% by HPLC) .

- Data Validation : Cross-reference NMR shifts with deuterated standards (e.g., 4-nitroaniline-d₄ for solvent referencing) and validate against NIST databases .

- Ethical Reporting : Disclose unsuccessful substrates (e.g., sterically hindered amines) in supporting information to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.